molecular formula C17H15ClN2S B2925412 5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol CAS No. 855715-39-8

5-(4-chlorophenyl)-1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol

Cat. No.: B2925412
CAS No.: 855715-39-8
M. Wt: 314.83
InChI Key: IKBGDXVEEFNWOO-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-(3,5-Dimethylphenyl)-1H-Imidazole-2-Thiol is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenyl group, and an imidazole ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-1-(3,5-Dimethylphenyl)-1H-Imidazole-2-Thiol typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 3,5-dimethylphenylamine, followed by cyclization with thiourea to form the imidazole ring. The reaction conditions often require heating under reflux in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and control reaction parameters. Purification steps, such as recrystallization or column chromatography, are employed to achieve high purity levels required for commercial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of chlorophenyl derivatives or imidazole derivatives.

  • Reduction: Production of reduced imidazole derivatives.

  • Substitution: Generation of various substituted imidazole compounds.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(4-Chlorophenyl)-1-(3,5-Dimethylphenyl)-1H-Imidazole-2-Thiol exerts its effects involves interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides: Similar in structure but with different functional groups.

  • 5-(4-Chlorophenyl)-2-Amino-1,3,4-Thiadiazole: Another thiadiazole derivative with different substituents.

Uniqueness: 5-(4-Chlorophenyl)-1-(3,5-Dimethylphenyl)-1H-Imidazole-2-Thiol stands out due to its specific combination of chlorophenyl and dimethylphenyl groups attached to the imidazole ring, which imparts unique chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

4-(4-chlorophenyl)-3-(3,5-dimethylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c1-11-7-12(2)9-15(8-11)20-16(10-19-17(20)21)13-3-5-14(18)6-4-13/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBGDXVEEFNWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CNC2=S)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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